2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine
Overview
Description
4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine is a compound belonging to the benzoxazine class of chemicals It is characterized by a benzene ring fused with an oxazine ring, with a chlorine atom and two methyl groups attached
Mechanism of Action
Mode of Action
Studies have shown that it can undergo rearrangement reactions with various α- and/or γ-substituted pyridine n-oxides . The benzoxazine moiety was introduced into the side chain and/or β-position of the pyridine ring, in addition to the α-position . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.
Pharmacokinetics
It’s known that the compound is oil-soluble and can be dissolved in chloroform and dichloromethane . This suggests that it may have good bioavailability due to its lipophilic nature.
Action Environment
The action of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine can be influenced by various environmental factors. For instance, its solubility in oil suggests that it may be more effective in lipophilic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,2-dimethyl-2H-1,3-benzoxazine typically involves the reaction of 2,2-dimethyl-2H-1,3-benzoxazine with a chlorinating agent. One common method is the reaction of 2,2-dimethyl-2H-1,3-benzoxazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2,2-dimethyl-2H-1,3-benzoxazine+SOCl2→4-chloro-2,2-dimethyl-2H-1,3-benzoxazine+SO2+HCl
The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 4-chloro-2,2-dimethyl-2H-1,3-benzoxazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzoxazines with various functional groups.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-1,3-benzoxazine: Lacks the chlorine atom, resulting in different reactivity and properties.
4-Chloro-2,2-dimethyl-2H-benzo[e][1,3]oxazine: A structural isomer with different spatial arrangement of atoms.
2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine: Similar structure but with the chlorine atom in a different position.
Uniqueness
4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine is unique due to the presence of both chlorine and methyl groups, which confer specific chemical reactivity and biological activity. The combination of these substituents allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
4-chloro-2,2-dimethyl-1,3-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-10(2)12-9(11)7-5-3-4-6-8(7)13-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSOZOHKBSIGTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C2=CC=CC=C2O1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345143 | |
Record name | 4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74405-07-5 | |
Record name | 4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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